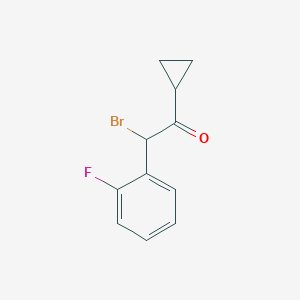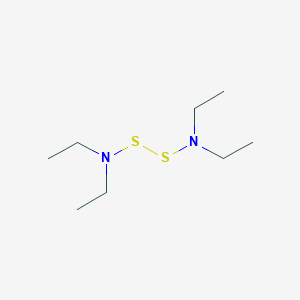
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
Overview
Description
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone typically involves a multi-step synthetic route. One common method involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl) ethanone. This intermediate is then subjected to a halogenation reaction using a bromination reagent to yield the final product . The reaction conditions are relatively mild, and the process can be carried out at room temperature with readily available raw materials.
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly crucial and requires careful handling of bromine reagents to avoid side reactions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of halogenated ketones with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects. The cyclopropyl group adds steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2’-fluoroacetophenone: Similar structure but lacks the cyclopropyl group.
2-Bromo-4’-fluoroacetophenone: Similar structure with a different position of the fluorine atom.
2-Bromo-3’-fluoroacetophenone: Another positional isomer with the fluorine atom at the 3’ position.
Uniqueness
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is unique due to the presence of the cyclopropyl group, which adds steric hindrance and can influence the compound’s reactivity and binding properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZCCDXOZGIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634062 | |
| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-33-4 | |
| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advancements in the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone?
A: Recent research [] highlights an improved method for synthesizing this compound. This method utilizes a Grignard reaction between 2-fluorobenzyl bromide and cyclopropanecarbonitrile to first yield cyclopropyl 2-fluorobenzyl ketone. Subsequent bromination using 1,3-dibromo-5,5-dimethylhydantoin under illumination produces the desired this compound.
Q2: Beyond its role as a Prasugrel intermediate, has this compound been explored in other chemical applications?
A: Yes, research indicates that this compound serves as a valuable building block in synthesizing fluorine-containing thiazole and bis-3H-thiazole derivatives []. These heterocyclic compounds are of significant interest due to their potential biological activities, particularly their antibacterial properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)





